tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate
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Overview
Description
tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a 4-bromophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with a suitable bromophenyl sulfonyl propyl precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce specific functional groups or modify molecular structures.
Biology and Medicine: The compound has potential applications in biological and medicinal research. It can be used to study the effects of sulfonyl and carbamate groups on biological systems. Additionally, it may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The sulfonyl and carbamate groups can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism may vary depending on the context and application of the compound.
Comparison with Similar Compounds
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the sulfonyl propyl group.
tert-Butyl (3-((4-chlorophenyl)sulfonyl)propyl)carbamate: Similar structure with a chlorine atom instead of bromine.
tert-Butyl (3-((4-methylphenyl)sulfonyl)propyl)carbamate: Similar structure with a methyl group instead of bromine.
Uniqueness: tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is unique due to the presence of the bromine atom in the 4-bromophenyl group, which can influence its reactivity and interactions. The combination of sulfonyl and carbamate groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)sulfonylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLDXMMNYQPIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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